Clathrate Host Capability: Bulky Triphenylsilyl Termini Enable Robust Crystalline Inclusion Whereas Non-Bulky Analogs Fail
The design principle embodied by the target compound—two bulky triphenylsilyl caps separated by a rigid aryl/ethynyl spacer—has been directly validated in a comparative host–guest study. Compounds featuring bulky triphenylsilyl moieties on rigid linear or trigonal spacers (compounds 1–3) formed crystalline inclusion compounds with a wide range of apolar and aprotic dipolar guest molecules (DMF, pyridine, 1,4-dioxane, p-xylene, H2O), yielding structurally characterized clathrates with near‑ideal ellipsoidal cavities. In contrast, the analogous non‑bulky dimethylphenylsilyl‑ and trimethylsilyl‑substituted compounds (4 and 5) proved entirely inefficient as clathrate hosts, yielding no inclusion behavior under identical conditions [1]. This binary outcome (productive host vs. complete failure) demonstrates that the steric encumbrance of the triphenylsilyl termini, rather than the spacer architecture alone, is the primary driver of host functionality.
| Evidence Dimension | Crystalline clathrate host formation capability (qualitative, structurally confirmed) |
|---|---|
| Target Compound Data | Bis- or tris(triphenylsilyl)-substituted aryl-ethynyl hosts (compounds 1–3, representing the target compound's architectural class) formed multiple crystalline inclusion compounds with structurally diverse guests; clathrate structures confirmed by single‑crystal X‑ray diffraction. |
| Comparator Or Baseline | Dimethylphenylsilyl‑substituted (compound 4) and trimethylsilyl‑substituted (compound 5) analogs: no clathrate formation observed. |
| Quantified Difference | Productive clathrate host vs. complete absence of inclusion behavior (binary outcome). |
| Conditions | Crystallization from various guest solvents; X‑ray crystal structure determination of isolated clathrates; thermal stability studies reported for selected clathrates. |
Why This Matters
For applications in molecular encapsulation, selective adsorption, or crystalline sponge technology, only the triphenylsilyl‑capped architecture provides proven host functionality; simpler silyl analogs are categorically non‑functional.
- [1] Nitsche, S.I.; Weber, E.; Seichter, W.; Báthori, N.; Beketov, K.M.; Roewer, G. Crystalline inclusion compounds derived from bulky organosilicon hosts – design, synthesis, structure and stability. Silicon Chemistry 2003, 55–71. View Source
